Mono-T-butoxycarbonyl 1,5-diaminopentane toluenesulfonic acid salt

Übersicht

Beschreibung

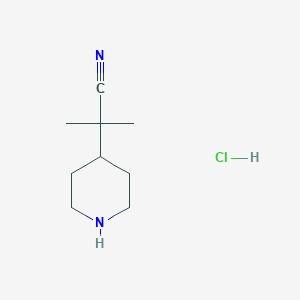

Mono-T-butoxycarbonyl 1,5-diaminopentane toluenesulfonic acid salt, also known as Boc-NH (CH 2) 5NH 2 · nTosOH, is a chemical compound with the empirical formula C10H22N2O2 · xC7H8O3S .

Synthesis Analysis

This compound is used as a building block for solid phase peptide synthesis . It is a diaminopentane monoprotected with an acid-labile Boc protecting group .Molecular Structure Analysis

The molecular structure of this compound is represented by the Hill Notation: C10H22N2O2 · xC7H8O3S .Chemical Reactions Analysis

As a reagent, this compound is suitable for use as a spacer in peptide synthesis . The Boc protecting group can be removed under acidic conditions, allowing for further reactions with the exposed amine group .Physical And Chemical Properties Analysis

This compound is a white to slight yellow to beige powder . It has a molar mass of 374.5 g/mol . It is stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Bio-Based Production and Polymer Building Block

Mono-T-butoxycarbonyl 1,5-diaminopentane toluenesulfonic acid salt, a derivative of 1,5-diaminopentane, is gaining interest as a platform chemical, particularly as an innovative building block for bio-based polymers. Research has focused on developing engineered producer strains like Corynebacterium glutamicum and Escherichia coli for the bio-based supply of 1,5-diaminopentane. These strains are integrated into the value chain from renewable feedstocks to biopolymers, contributing significantly to economic and sustainable supply chains (Kind & Wittmann, 2011).

Chemical Synthesis and Reactivity

In the realm of organic synthesis, this compound has been used in various reactions. For instance, it acts as a reactant in the synthesis of N-tert-butoxycarbonyl-L-serine β-lactone and (S)-3-amino-2-oxetanone p-toluenesulfonic acid salt. This process involves multiple steps and reactants like diethyl azodicarboxylate and p-toluenesulfonic acid, highlighting its versatility in chemical reactions (Pansare, Arnold, & Vederas, 2003).

Biocatalysis and Diamine Biosynthesis

Diamines, including 1,5-diaminopentane, are vital for polyamide plastics. Utilizing renewable materials for diamine synthesis is crucial for sustainable plastics industry. High-performance microbial factories, such as Escherichia coli and Corynebacterium glutamicum, have been employed for diamine production. This approach includes various biosynthesis strategies, integrating metabolic engineering and biocatalysis, indicating the compound's potential in green chemistry applications (Wang, Li, & Deng, 2020).

Industrial Polymer Production

There's significant interest in producing bio-based nylons from renewable sources, involving the integration of biological and chemical approaches. For example, engineered Corynebacterium glutamicum has been used to produce diaminopentane, the polymer building block, which then undergoes poly-condensation with other compounds like sebacic acid to yield bio-nylon. This represents a significant milestone in the production of sustainable bio-polymers with enhanced material properties (Kind et al., 2014).

Photosensitive Polymeric Systems

In the field of photolithography, the compound has been utilized in the development of photosensitive polymeric systems. For example, a styrene monomer with a tert-butyloxycarbonyloxy-protected quinizarin dye precursor was copolymerized to create a photoimaging system. This showcases its application in the creation of fluorescent patterns and photolithographic processes (Yoo et al., 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(5-aminopentyl)carbamate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2.C7H8O3S/c1-10(2,3)14-9(13)12-8-6-4-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,11H2,1-3H3,(H,12,13);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKFZTSCNAAZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mono-T-butoxycarbonyl 1,5-diaminopentane toluenesulfonic acid salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

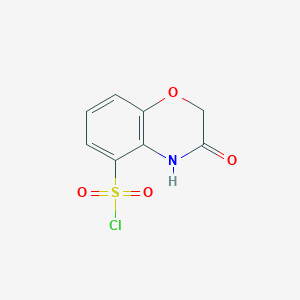

![8-Chloro-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine](/img/structure/B1425970.png)

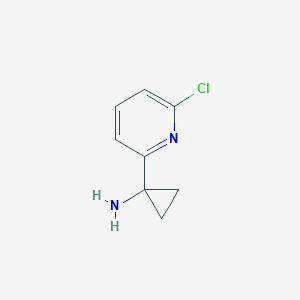

![1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1425972.png)